6-Methoxy-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]-1H-benzotriazole-5-carboxamide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYRUGYKHXGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866755 | |
| Record name | Alizapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alizapride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.95e-01 g/L | |
| Record name | Alizapride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59338-93-1 | |
| Record name | Alizapride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizapride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alizapride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C | |
| Record name | Alizapride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Characterization of Alizapride: Mechanisms of Action
Central Dopamine (B1211576) D2 Receptor Antagonism
A cornerstone of Alizapride's mechanism of action is its antagonistic activity at central dopamine D2 receptors. This interaction is crucial for its antiemetic effects.
Specificity and Affinity for D2 Receptors (e.g., Radioligand Binding Studies)
Alizapride functions as a dopamine antagonist, specifically targeting dopamine D2 receptors patsnap.comscribd.comcsic.esnih.govnih.gov. While its classification as a D2 receptor antagonist is well-established, specific quantitative data, such as dissociation constants (Ki values) derived directly from radioligand binding studies for Alizapride, were not consistently found in the provided search results. However, its antagonistic action on D2 receptors is fundamental to its pharmacological profile adooq.comselleckchem.com.
Antagonistic Activity in the Chemoreceptor Trigger Zone (CTZ)
The antiemetic action of Alizapride is primarily attributed to its antagonist activity at D2 receptors located within the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS) patsnap.comscribd.comcsic.esnih.govnih.gov. The CTZ is a critical area involved in the vomiting reflex, sensitive to various emetic stimuli, including drugs, toxins, and metabolic disturbances nih.gov. By antagonizing D2 receptors in the CTZ, Alizapride effectively blocks dopamine from binding to these receptors, thereby suppressing the emetic signal pathways that lead to nausea and vomiting patsnap.comnih.gov. This central D2 antagonism prevents nausea and vomiting triggered by most stimuli csic.esnih.gov.
Gastrointestinal Prokinetic Mechanisms
Beyond its antiemetic effects, Alizapride also exhibits significant prokinetic properties, enhancing the motility of the gastrointestinal tract patsnap.comscribd.com.
Role in Acetylcholine (B1216132) Release within the Enteric Nervous System
The enhancement of gastrointestinal motility by Alizapride is achieved through its action on the enteric nervous system (ENS), where it facilitates acetylcholine release patsnap.com. Acetylcholine is a major excitatory neurotransmitter in the ENS, playing a pivotal role in regulating motility and mucosal function in the digestive system msjonline.org. By promoting acetylcholine release, Alizapride helps to increase gastric motility and promote peristalsis, contributing to its prokinetic effects patsnap.comamegroups.org.
Influence on Serotonin (B10506) Receptors
In addition to its primary action on dopamine D2 receptors, Alizapride may exert some influence on serotonin receptors nih.gov. This interaction, though not considered its primary mechanism of action, can contribute to its antiemetic properties, particularly in instances where serotonin pathways are involved in the emetic response, such as in chemotherapy-induced nausea and vomiting nih.gov. While specific details on its affinity or antagonistic/agonistic activity for particular serotonin receptor subtypes (e.g., 5-HT3, 5-HT4) are not extensively detailed in the provided information, its association with the class of antiemetics that includes 5-HT3 receptor blockers has been noted scribd.com.
Exploration of 5-HT4 Receptor Interactions
Alizapride functions primarily as a dopamine D2 receptor antagonist. It exerts its effects by blocking dopamine D2 receptors, particularly in the chemoreceptor trigger zone (CTZ) of the brain, which is a key area involved in initiating the vomiting reflex chemeurope.combiorxiv.org. While Alizapride is structurally related to other benzamides, some of which are known to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors, the scientific literature does not extensively detail Alizapride's direct and significant interactions with the 5-HT4 receptor as a primary mechanism of action drugbank.comfrontiersin.orgnih.govnih.govguidetopharmacology.org. Other substituted benzamides, such as cisapride (B12094) and mosapride, are characterized as 5-HT4 receptor agonists that stimulate gastrointestinal motility drugbank.comnih.govnih.govmedchemexpress.com. However, Alizapride's main pharmacological characterization remains focused on its D2 dopamine receptor antagonism chemeurope.combiorxiv.orgjscimedcentral.comnih.gov.
Contribution to Anti-emetic Properties via Serotonin Pathways
The anti-emetic properties of Alizapride are primarily attributed to its antagonism of dopamine D2 receptors in the CTZ, which effectively blocks the emetic signal pathways leading to nausea and vomiting chemeurope.combiorxiv.org. In addition to this primary action on dopamine receptors, Alizapride may also exert some influence on serotonin receptors, which can further contribute to its anti-emetic effects chemeurope.com. This secondary interaction with serotonin pathways is particularly relevant in cases where serotonin plays a role in the emetic response, such as in chemotherapy-induced nausea and vomiting chemeurope.com. While the precise serotonin receptor subtypes involved in this secondary contribution are not always explicitly detailed for Alizapride, other benzamide (B126) antiemetics, like metoclopramide (B1676508), are known to antagonize 5-HT3 receptors at higher doses, contributing to their anti-emetic efficacy.
Absence of Significant Antihistaminic or Parasympatholytic Effects
A notable characteristic of Alizapride's pharmacological profile is the absence of significant antihistaminic or parasympatholytic (anticholinergic) effects. Unlike some other antiemetic agents that may exhibit these properties, Alizapride has little action on the autonomic nervous system. This lack of significant antihistaminic or anticholinergic activity distinguishes Alizapride from broader-spectrum antiemetics and contributes to its specific side effect profile, which typically does not include anticholinergic-related adverse events such as dry mouth or visual disturbances.
Compound Names and PubChem CIDs
Pharmacokinetic and Metabolic Profiles of Alizapride
Systemic Absorption Characteristics
Alizapride demonstrates rapid and complete absorption following administration. Its bioavailability is reported to be approximately 60%. derangedphysiology.com Studies have investigated its absolute bioavailability via intramuscular, oral, and rectal routes. acs.org
Table 1: Alizapride Systemic Absorption Summary
| Characteristic | Value/Description | Source |
| Absorption Rate | Rapid and complete | derangedphysiology.com |
| Bioavailability | ~60% | derangedphysiology.com |
| Routes Studied | Intramuscular, Oral, Rectal | acs.org |
Distribution Dynamics
The distribution of Alizapride within the body involves its movement into various tissues and its interaction with biological barriers.
Alizapride is capable of crossing the blood-brain barrier (BBB). wikipedia.org This permeability is significant as Alizapride acts on the vomiting center by blocking D2 dopamine (B1211576) receptors, a central mechanism. wikipedia.org Its ability to penetrate the BBB can lead to central nervous system effects, including temporary extrapyramidal motor disorders such as acute dystonia and dyskinesia. wikipedia.org Compounds classified as Biopharmaceutics Drug Disposition Classification System (BDDCS) class 1 are generally expected to be brain permeable and achieve pharmacodynamically relevant concentrations. nih.gov
Specific detailed studies focusing solely on the placental and lactational transfer of Alizapride are not extensively reported in the provided literature. However, it is a general pharmacological principle that any chemical substance administered to a mother can permeate the placenta to some degree. lww.com Transplacental transfer of substances is mediated by various mechanisms, including passive diffusion, active transport, facilitated diffusion, phagocytosis, and pinocytosis. lww.com The amount and rate of transfer via passive diffusion are primarily influenced by the drug's concentration gradient between maternal and fetal circulation, as well as placental blood flow. lww.com Similarly, discussions on drug transfer to breastfeeding neonates highlight the importance of understanding pharmacokinetics and pharmacodynamics in pregnancy. memberclicks.net
Biotransformation Pathways
The metabolic fate of Alizapride has been investigated to elucidate its biotransformation pathways.
In vitro studies on the metabolism of Alizapride have led to the identification and characterization of ten distinct metabolites using electrospray ionization tandem mass spectrometry. researchgate.netresearchgate.net These studies have allowed for the proposal of an in vitro metabolic scheme for Alizapride. researchgate.netresearchgate.net Key degradation products identified under forced degradation conditions include alizapride carboxylic acid (AL-CA) and alizapride N-oxide (AL-NO2), which are formed through acid/base catalyzed hydrolysis and oxidation, respectively. researchgate.net Additionally, phenolic metabolites are observed, albeit in small quantities. researchgate.net
Table 2: Identified In Vitro Metabolites and Degradation Products of Alizapride
| Metabolite/Product Name | Formation Mechanism | Source |
| Acrolein | Oxidative N-deallylation | researchgate.netresearchgate.net |
| Epoxide metabolite | Oxidative metabolism | researchgate.netresearchgate.net |
| Alizapride Carboxylic Acid (AL-CA) | Acid/base catalyzed hydrolysis | researchgate.net |
| Alizapride N-oxide (AL-NO2) | Oxidation | researchgate.net |
| Phenolic metabolites | Metabolic pathways | researchgate.net |
| (Other 6 unidentified metabolites) | Various biotransformation pathways | researchgate.netresearchgate.net |
A significant finding in the in vitro metabolism of Alizapride is the formation of acrolein during its oxidative N-deallylation. researchgate.netresearchgate.net Acrolein is a reactive carbonyl species with carbonylating and alkylating properties, known to covalently bind to nucleophilic sites in proteins, potentially causing cellular damage. researchgate.net Furthermore, the formation of an epoxide metabolite has been described, which is considered a putative structural alert due to its potential reactivity. researchgate.netresearchgate.net The reactivity of both the generated acrolein and the epoxide has been experimentally demonstrated through their formation of adducts with nucleophilic thiols. researchgate.netresearchgate.net
Formation and Reactivity of Metabolites (e.g., Acrolein, Epoxide)
The metabolism of alizapride involves the formation of several metabolites, some of which are chemically reactive. In vitro studies have demonstrated that alizapride, due to its N-allyl moiety, undergoes oxidative N-deallylation, leading to the formation of acrolein nih.govfishersci.cafishersci.cawikipedia.org. Acrolein is a highly reactive carbonyl species known for its carbonylating and alkylating properties, capable of covalently binding to nucleophilic sites in proteins and potentially causing cellular damage nih.govfishersci.cafishersci.ca.
Furthermore, the formation of an epoxide metabolite has been observed, which is considered a putative structural alert nih.govfishersci.cafishersci.cawikipedia.org. The reactivity of both acrolein and the epoxide generated during alizapride metabolism has been confirmed through the formation of corresponding adducts with nucleophilic thiols nih.govfishersci.cafishersci.cawikipedia.org. In total, ten metabolites of alizapride have been identified and characterized using electrospray ionization tandem mass spectrometry, leading to the proposal of an in vitro metabolic scheme for the compound nih.govfishersci.cafishersci.ca. Notably, alizapride is one of the few drugs reported to generate acrolein during its metabolism, with cyclophosphamide (B585) being another known example nih.govfishersci.cafishersci.ca.
Role of Cytochrome P450 Enzyme System in Metabolism (e.g., CYP2D6)
The cytochrome P450 (CYP450) enzyme system plays a significant role in the metabolic transformation of many drugs. While alizapride is primarily excreted as the unchanged drug, approximately 25% of an administered dose undergoes metabolic transformation wikipedia.orgnih.gov. The involvement of the CYP450 enzyme system in alizapride's metabolism is indicated by the fact that drugs affecting this system, particularly CYP2D6 inhibitors, can alter alizapride's metabolism and consequently impact its plasma levels and therapeutic effect wikipedia.org. This suggests that CYP2D6 may be involved in the metabolic pathways of alizapride.
Excretion Pathways and Renal Clearance
Alizapride is primarily eliminated from the body via renal excretion citeab.comnih.govnih.govmims.compharmgkb.orgcdutcm.edu.cnbiotransformer.ca. A significant portion of the administered dose is excreted unchanged in the urine wikipedia.orgnih.govciteab.comnih.govnih.govmims.compharmgkb.orgcdutcm.edu.cnbiotransformer.ca. The elimination half-life of alizapride is approximately 3 hours citeab.comnih.govnih.govmims.compharmgkb.orgcdutcm.edu.cnbiotransformer.ca.
In studies involving high-dose intravenous administration of alizapride, pharmacokinetic analysis revealed a biexponential plasma decay. The alpha half-life (T1/2 alpha) was reported as 8.33 ± 2.47 minutes, and the beta half-life (T1/2 beta) was 2.8 ± 0.7 hours. These studies also indicated large steady-state volumes of distribution (Vdss) and high total body clearance for alizapride nih.gov.
Table 1: Alizapride Pharmacokinetic Parameters (High-Dose IV)
| Parameter | Value | Reference |
| T1/2 alpha | 8.33 ± 2.47 min | nih.gov |
| T1/2 beta | 2.8 ± 0.7 hr | nih.gov |
| Vdss | Large | nih.gov |
| Total Body Clearance | High | nih.gov |
Pharmacokinetic Parameter Variability in Special Populations (e.g., Pediatric Cohorts)
Pharmacokinetic parameters of alizapride can vary in special populations, particularly in pediatric cohorts. A study focusing on children aged 1 month to 15 years old who were receiving chemotherapy investigated the pharmacokinetics of alizapride nih.gov. In this study, seventeen children were administered a single 4 mg/kg alizapride infusion nih.gov.
The kinetic parameters calculated from this study demonstrated a notable decrease in plasma clearance when expressed per unit of body weight with increasing age in children nih.gov. These findings suggest that the dosage of alizapride, when expressed per unit of body weight, may need to be higher in children compared to adults, and even higher in infants compared to older children, to achieve comparable systemic exposure nih.gov.
Table 2: Alizapride Pharmacokinetic Variability in Pediatric Cohorts
| Population | Plasma Clearance (per unit of body weight) | Suggested Dosage (per unit of body weight) | Reference |
| Infants | Decreases with age | Higher than older children | nih.gov |
| Children | Decreases with age | Higher than adults | nih.gov |
Neuropharmacological Research on Alizapride
Central Nervous System Impact
Alizapride's primary pharmacodynamic effects are observed within the central nervous system (CNS) nih.gov. Its antiemetic action is attributed to its antagonist activity at D2 dopamine (B1211576) receptors located in the chemoreceptor trigger zone (CTZ) of the CNS drugbank.comnih.govwikipedia.orgdrugcentral.orgpatsnap.com. This mechanism prevents nausea and vomiting induced by various stimuli drugbank.comnih.govdrugcentral.orgpatsnap.com. Alizapride is categorized as a central nervous system agent due to its specific targeting of the brain and spinal cord to modulate neural activity pharmaoffer.com.
Modulation of Emesis Induction and Reflex Pathways
Alizapride demonstrates significant efficacy in modulating emesis induction and reflex pathways. It is notably effective against emesis induced by substances such as apomorphine (B128758) and dihydrogenated ergot alkaloids in dogs nih.govresearchgate.netresearchgate.net. In this regard, Alizapride has been shown to be approximately three times more effective than metoclopramide (B1676508) nih.govresearchgate.netresearchgate.net. The antiemetic activity stems from its antagonism of D2 receptors in the CTZ, a critical area in the brainstem involved in the vomiting reflex drugbank.comnih.govdrugcentral.orgpatsnap.com. The chemoreceptor trigger zone, along with the nucleus of the solitary tract (NTS), serves as a key integrative site for the CNS modulation of the emetic reflex researchgate.netnih.gov.
Table 1: Comparative Efficacy of Alizapride in Emesis Induction (Canine Model)
| Compound | Relative Efficacy Against Apomorphine/Dihydrogenated Ergot Alkaloid-Induced Emesis (compared to Metoclopramide) |
| Alizapride | 3 times more effective nih.govresearchgate.netresearchgate.net |
| Metoclopramide | Reference (1x) nih.govresearchgate.netresearchgate.net |
Antidopaminergic Effects in Central Circuits
Alizapride functions as a dopamine antagonist drugbank.comnih.govwikipedia.orgdrugbank.comguidetopharmacology.orgtaylorandfrancis.comdrugcentral.orgpharmaoffer.com. Its mechanism of action involves blocking dopamine D2 receptors drugbank.comnih.govwikipedia.orgguidetopharmacology.orgdrugcentral.orgpatsnap.com. While Alizapride exhibits central antidopaminergic effects, these effects are described as minor and less pronounced compared to those observed with metoclopramide nih.govresearchgate.net. Dopamine signaling through its receptors can influence various cellular responses and behaviors, including those related to emesis nih.gov.
Assessment of Effects on Equilibrium Reflexes
Research indicates that, unlike certain neuroleptics, Alizapride does not modify equilibrium reflexes in mice nih.govresearchgate.net. Equilibrium reactions are crucial automatic responses that contribute to maintaining balance when the body's center of mass is displaced, and they are essential for restoring balance during movement passtheot.comotdude.comneurorestart.co.uk. These reactions are part of the postural reflexes that ensure the body remains upright and aligned, responding to gravitational effects neurorestart.co.uk.
Evaluation of Anticonvulsant and Analgesic Properties
Studies conducted in mice have indicated that Alizapride does not possess anticonvulsant or analgesic properties nih.govresearchgate.net. Research into anticonvulsant and analgesic agents typically focuses on compounds that interact with different neurological pathways or receptors to suppress seizures or alleviate pain mdpi.combiomedpharmajournal.orgmdpi.com.
Neuroprotective Research Perspectives (Theoretical and Exploratory)
Preclinical Research and Experimental Models
Anti-emetic Efficacy in Animal Models
Preclinical studies have consistently demonstrated alizapride's effectiveness as an anti-emetic agent across several animal models, reflecting its potential in managing emetic responses.
In canine models, apomorphine-induced emesis serves as a recognized experimental paradigm for evaluating anti-emetic and neuroleptic drugs. Alizapride has been shown to act as an antagonist of apomorphine-induced emesis in dogs. Notably, alizapride has been reported to be three times more potent than its parent compound, metoclopramide (B1676508), in counteracting this emetic response. ulb.ac.benih.gov The anti-emetic mechanism of alizapride involves blocking dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT4 receptors within the chemoreceptor trigger zone (CTZ) of the brain, thereby contributing to the reduction of nausea and vomiting. bocsci.com
Table 1: Comparative Potency in Apomorphine-Induced Emesis (Canine Model)
| Compound | Relative Potency vs. Metoclopramide | Receptor Antagonism |
| Alizapride | 3 times more potent | Dopamine D2, Serotonin 5-HT4 (in CTZ) bocsci.com |
| Metoclopramide | 1 (Benchmark) |
The ferret cisplatin (B142131) emesis model is a well-established preclinical tool, utilized for approximately three decades, and has been instrumental in the identification of clinically relevant anti-emetics. nih.gov Administration of cisplatin in ferrets typically elicits a consistent emetic response; a 10 mg/kg dose induces acute emesis peaking around two hours, while a 5 mg/kg dose can result in a biphasic response with peaks at 12 and 48 hours. nih.govwjgnet.com In canine models, cisplatin-induced emesis exhibits qualitative similarities to the emetic responses observed in human cancer patients. researchgate.net Preclinical investigations have utilized these models to assess the anti-emetic activity of alizapride, demonstrating its capacity to reduce cisplatin-induced emesis in dogs and alleviate gastric stasis in rats. researchgate.net
Comparative studies in animal systems have provided valuable insights into alizapride's anti-emetic standing relative to benchmark compounds. In canine models of apomorphine-induced emesis, alizapride has consistently demonstrated a potency three times greater than that of metoclopramide. ulb.ac.benih.gov When considering cisplatin-induced emesis in dogs, metoclopramide has been identified as a highly effective antagonist, offering superior protection compared to agents like haloperidol (B65202) and chlorpromazine, thus serving as a benchmark in this context. researchgate.net
Gastrointestinal Motility Investigations in Rodent Models
Alizapride hydrochloride has been observed to enhance gastrointestinal motility and facilitate the transit of food through the digestive system, leading to improved gastric emptying in experimental models. bocsci.com Rodent models, including rats and mice, are widely employed for physiological assessments of the gastrointestinal (GI) tract due to their suitability for such investigations. researchgate.netwjgnet.comresearchgate.net Advanced techniques, such as alternate current biosusceptometry (ACB), are utilized to monitor gastric contractions in rats, providing an accurate and sensitive method for studying GI motility. researchgate.net Additionally, the phenol (B47542) red test dye in living rats is employed for a more effective assessment of GI motility compared to studies in anesthetized rats. researchgate.netwjgnet.com
In Vivo Studies on Immunomodulatory Effects (e.g., IgG-Sensitized Erythrocytes, Splenic Macrophages)
Alizapride, functioning as a dopamine antagonist, has demonstrated immunomodulatory effects in in vivo studies. It has been shown to significantly reduce the binding of IgG-sensitized erythrocytes by splenic macrophages isolated from animals. bocsci.com In investigations involving macrophages derived from guinea pigs, dopamine antagonists, including alizapride, were observed to impair the expression of macrophage Fcγ receptors. nih.gov This effect contrasts with dopamine agonists, which enhanced Fcγ receptor expression and improved the in vitro clearance of IgG-sensitized red blood cells (RBCs) by splenic macrophages. nih.gov Splenic macrophages play a critical role in the physiological clearance of senescent and altered red blood cells through a process known as erythrophagocytosis. haematologica.orgnih.gov IgG-sensitized erythrocytes are frequently employed in experimental settings to mimic senescent RBCs for the study of macrophage phagocytic activity. haematologica.org
Preclinical Toxicity Assessments in Rodents
Preclinical toxicity assessments of alizapride have been conducted in rodent models, specifically mice and rats, indicating a low toxicity profile, particularly following parenteral administration. bocsci.com General toxicology studies are a crucial regulatory component of drug development, typically involving both rodent and non-rodent species to establish a robust safety profile prior to human clinical trials. scantox.com These assessments encompass acute and dose-range finding studies, which are designed to define intrinsic toxicities and determine appropriate dose levels for subsequent investigations. scantox.com Furthermore, subchronic and chronic repeat-dose toxicity studies are conducted over extended periods, ranging from 28 days to 26 weeks for rodents, to evaluate the long-term safety of the compound. scantox.com Standard preclinical safety evaluations also include carcinogenicity studies, involving up to two years of exposure in rodents, as well as comprehensive reproductive and genotoxicity assessments. criver.comtoxicology.org
Clinical Efficacy Investigations of Alizapride
Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Chemotherapy-induced nausea and vomiting (CINV) represents a significant and often debilitating side effect of cancer treatment, profoundly impacting patient quality of life and compliance. amegroups.cnamegroups.orggn1.link Alizapride, as a methoxy-2-benzamide derivative and D2-receptor antagonist, has been a subject of investigation for its role in CINV management. ekb.egnih.govdroracle.ai
Acute and Delayed Emesis Prevention
CINV is typically categorized into two phases: acute CINV, which manifests within 24 hours following chemotherapy administration, and delayed CINV, occurring more than 24 hours post-chemotherapy and potentially lasting up to 96 hours. gn1.linkdovepress.com
Research has explored Alizapride's effectiveness in preventing both acute and delayed emesis. In a single-blind prospective study involving patients receiving fractionated chemotherapy, including cisplatin (B142131) or ifosfamide (B1674421) over five days, the efficacy of prophylactic intravenous granisetron (B54018) was compared against a combination of alizapride and dexamethasone (B1670325). In the cisplatin group, granisetron demonstrated superior outcomes, with 54% of patients achieving a complete response (no nausea and vomiting), compared to 43% in the alizapride and dexamethasone combination group. nih.gov
Conversely, other studies suggest that beyond 24 hours after chemotherapy, 5-HT3 antagonists may not offer superior efficacy over benzamides, such as alizapride, for the prevention of delayed symptoms. The use of benzamides has been considered effective in preventing delayed vomiting and nausea. nih.gov In a study focusing on pediatric patients, a combination of ondansetron (B39145) with alizapride was frequently employed for prophylaxis in moderately emetogenic chemotherapy regimens. gn1.link
Specific Efficacy against Highly Emetogenic Regimens (e.g., Cisplatin)
Cisplatin-based chemotherapy is recognized for its high emetogenic potential, posing a significant challenge in antiemetic management. nih.govfda.gov Alizapride has been investigated for its efficacy in this context. A double-blind study involving 75 patients with head and neck cancer undergoing cisplatin treatment aimed to compare alizapride's antiemetic efficacy against placebo and metoclopramide (B1676508). nih.gov
As noted previously, in a study comparing granisetron versus alizapride with dexamethasone for cisplatin-based chemotherapy, granisetron exhibited a higher complete response rate (54% vs. 43%). nih.gov Another investigation sought to determine if the addition of dexamethasone would enhance alizapride's efficacy in managing cisplatin-induced delayed vomiting and nausea. While acute vomiting was controlled in 87.5% of cases, the study found no additional benefit from corticosteroids for delayed symptoms when combined with alizapride. Nevertheless, benzamides were still considered efficacious for preventing delayed vomiting and nausea. nih.gov Alizapride has been identified as an effective option for patients at elevated risk of emesis induced by cisplatin. droracle.ai
Table 1: Efficacy Comparison in Cisplatin-Induced Emesis
| Anti-emetic Regimen | Complete Responders (Cisplatin Group) nih.gov |
| Granisetron | 54% |
| Alizapride + Dexamethasone | 43% |
Role as Rescue Therapy in CINV Management
Breakthrough nausea and vomiting (BNV) can occur despite prophylactic antiemetic treatment, necessitating the use of "rescue" antiemetics. dovepress.com Alizapride falls within the classification of benzamides, which are considered among the types of medications that can be used as rescue therapies for CINV. amegroups.org
Efficacy in Postoperative Nausea and Vomiting (PONV) Prevention
Postoperative nausea and vomiting (PONV) is a frequent complication following surgical procedures, contributing significantly to patient discomfort. ekb.egwho.intresearchgate.net Alizapride is an established antiemetic agent commonly employed in perioperative medicine for its prophylactic capabilities. ekb.egresearchgate.netwho.int
Application in General Surgical Procedures
The efficacy of alizapride in preventing PONV has been evaluated across various surgical contexts. A comparative study involving 120 Egyptian patients undergoing laparoscopic surgery under general anesthesia assessed the effectiveness of intravenous ondansetron, alizapride, and dexamethasone as monotherapy for PONV prophylaxis. The findings indicated that intravenous ondansetron (0.1 mg/kg) was highly effective and more significant in controlling PONV, surpassing the efficacy of intravenous alizapride (50 mg) or dexamethasone (8 mg). Dexamethasone was observed to be marginally more effective than alizapride in PONV control. ekb.egresearchgate.net
Table 2: Comparative Efficacy in Laparoscopic Surgery PONV Prophylaxis
| Antiemetic Agent | Efficacy vs. Others (Laparoscopic Surgery) ekb.egresearchgate.net |
| Ondansetron | Highly significant, more effective than Alizapride or Dexamethasone |
| Dexamethasone | Slightly better than Alizapride |
| Alizapride | Less effective than Ondansetron; slightly less effective than Dexamethasone |
Another study investigated the effectiveness of alizapride in preventing PONV after spinal anesthesia for cesarean section. This research demonstrated that 100 mg of intravenous alizapride was more effective than 50 mg of alizapride and a saline control group in reducing the incidence and severity of PONV and pruritus in parturients undergoing elective cesarean section. who.int
Table 3: Alizapride Efficacy in Cesarean Section PONV Prevention (First 24 Hours Post-Op) who.int
| Group (Alizapride Dose) | Incidence and Severity of PONV (Comparison) |
| Alizapride 100 mg | Significantly decreased (better than Alizapride 50 mg and Saline) |
| Alizapride 50 mg | Decreased (better than Saline) |
| Saline (Control) | - |
In a double-blind, randomized, placebo-controlled non-inferiority study, 523 patients undergoing laparoscopic gynecological surgery were administered either alizapride or ondansetron for PONV prophylaxis. The study did not find sufficient evidence to support the non-inferiority of alizapride 100 mg when compared to ondansetron 4 mg for intraoperative PONV prophylaxis. Specifically, the incidence of postoperative nausea during the PACU (Post-Anesthesia Care Unit) stay was 32% in the alizapride group versus 28% in the ondansetron group (relative risk 1.13), and postoperative vomiting was 12.8% for alizapride compared to 7.7% for ondansetron (relative risk 1.67). The study's ability to definitively conclude non-inferiority was limited by a lower-than-anticipated incidence of PONV. researchgate.netkuleuven.be
Comparative Clinical Research and Therapeutic Combinations
Alizapride versus Metoclopramide (B1676508): Efficacy and Tolerability Profiles
Comparative studies have evaluated the antiemetic efficacy and tolerability of alizapride against metoclopramide, particularly in the context of chemotherapy-induced emesis. Some research indicates that metoclopramide may offer superior antiemetic protection compared to alizapride in patients receiving cisplatin (B142131) chemotherapy. For instance, one double-blind randomized crossover study involving patients undergoing cisplatin chemotherapy found that metoclopramide led to a significantly lower mean number of vomiting episodes (1.0 vs. 3.6), shorter vomiting duration (80.9 min vs. 209.8 min), and a higher rate of complete prevention of vomiting (68.4% vs. 25%) in the first cycle tandfonline.comtandfonline.com. Patient preference in this study also favored metoclopramide tandfonline.comtandfonline.com.
Another prospective randomized study comparing metoclopramide (MCP) and alizapride (ALZ) in cancer chemotherapy patients found that a positive antiemetic response was observed in 54% of MCP-treated patients compared to 41% of ALZ-treated patients nih.govcapes.gov.br. Specifically, in cisplatin-treated patients, metoclopramide was more effective (52% positive response) than alizapride (41% positive response) nih.govcapes.gov.br.
Regarding tolerability, while both treatments are generally considered mild in terms of side effects, some studies have noted differences. Diarrhea was reported to be more frequent in alizapride-treated patients in one study tandfonline.com. Neurologic toxicity, primarily extrapyramidal disturbances, occurred more frequently in the metoclopramide-treated group (31%) than in the alizapride-treated group (17%) in another study nih.govcapes.gov.br. However, a study comparing high-dose alizapride and high-dose metoclopramide in chemotherapy patients concluded that alizapride was less effective and had more side effects nih.gov.
Table 1: Comparative Efficacy of Alizapride vs. Metoclopramide in Cisplatin-Induced Emesis (First Cycle) tandfonline.comtandfonline.com
| Outcome Measure | Alizapride (3.5 mg/kg) | Metoclopramide (1 mg/kg) | Statistical Significance (p-value) |
| Mean Vomiting Episodes | 3.6 | 1.0 | < 0.05 |
| Length of Vomiting (min) | 209.8 | 80.9 | < 0.05 |
| Complete Prevention of Vomiting | 25% | 68.4% | < 0.05 |
Table 2: Comparative Antiemetic Response and Neurologic Toxicity in Cancer Chemotherapy nih.govcapes.gov.br
| Outcome Measure | Metoclopramide (MCP) | Alizapride (ALZ) |
| Positive Antiemetic Response | 54% | 41% |
| Neurologic Toxicity (Extrapyramidal Disturbances) | 31% | 17% |
Alizapride versus Ondansetron (B39145): Comparative Studies
Studies comparing alizapride and ondansetron for antiemetic efficacy have yielded mixed results. One randomized, single-blind study comparing ondansetron with an alizapride plus methylprednisolone (B1676475) combination in patients receiving high-dose cisplatin found ondansetron to be significantly superior in controlling acute emesis (88% of ondansetron patients experienced less than 3 emetic episodes vs. 63% for alizapride/methylprednisolone) and acute nausea (visual analogue scale at 24 h: 13 mm vs. 22 mm) scite.ainih.govkarger.com. The superiority of ondansetron persisted as a trend over days 2-6 scite.ainih.govkarger.com.
Conversely, a double-blind, randomized, placebo-controlled noninferiority study comparing alizapride and ondansetron for the prevention of postoperative nausea and vomiting (PONV) in laparoscopic gynecological surgery found no evidence to support the noninferiority of alizapride compared to ondansetron. The incidence of postoperative nausea (PON) during the PACU stay was 32% in the alizapride group versus 28% in the ondansetron group, and postoperative vomiting (POV) was 12.8% versus 7.7%, respectively nih.gov. However, the study's power to conclude noninferiority was reduced due to lower-than-expected PONV incidences nih.gov. Another study in gynecological laparoscopy concluded that ondansetron and alizapride were comparable in preventing PONV scielo.br.
A comparative study evaluating ondansetron, alizapride, and dexamethasone (B1670325) as monotherapy for PONV prophylaxis in laparoscopic surgery concluded that intravenous ondansetron was highly significant in controlling PONV and was more effective than alizapride or dexamethasone ekb.egresearchgate.net.
Table 3: Comparative Efficacy of Ondansetron vs. Alizapride/Methylprednisolone in Cisplatin-Induced Emesis scite.ainih.govkarger.com
| Outcome Measure | Ondansetron | Alizapride + Methylprednisolone | Statistical Significance (p-value) |
| Patients with < 3 Emetic Episodes (Acute Emesis) | 88% | 63% | < 0.001 |
| Acute Nausea (VAS at 24h) | 13 mm | 22 mm | 0.0012 |
Alizapride versus Dexamethasone: Efficacy Comparisons
Research has also compared the antiemetic efficacy of alizapride and dexamethasone. In a study evaluating monotherapy for PONV prophylaxis in laparoscopic surgery, dexamethasone was found to be slightly better than alizapride in controlling postoperative nausea and vomiting ekb.egresearchgate.net.
When alizapride was combined with dexamethasone and compared to granisetron (B54018) (a 5-HT3 receptor antagonist), granisetron showed higher rates of excellent antiemetic efficacy (no or only mild nausea, and no vomiting) (90.3% vs. 69.8%, P < 0.006) nih.gov.
Alizapride in Combination Therapies for Enhanced Antiemetic Control
Combination therapies are often employed to achieve more comprehensive antiemetic control, particularly in highly emetogenic situations.
The potential for combining alizapride with 5-HT3 receptor antagonists and Neurokinin-1 (NK-1) receptor antagonists stems from their distinct mechanisms of action, which could lead to synergistic antiemetic effects. 5-HT3 receptor antagonists, like ondansetron, block serotonin (B10506) receptors involved in the vomiting reflex, while NK-1 receptor antagonists target the substance P/neurokinin 1 pathway, another key mediator of emesis. While direct comparative studies of alizapride in combination with NK-1 receptor antagonists were not extensively detailed in the provided search results, the concept of multi-receptor targeting is a recognized strategy for enhanced antiemetic control fishersci.no. The physicochemical stability of an admixture of alizapride and ondansetron has been demonstrated, supporting the feasibility of their co-administration nih.gov.
Safety Profile and Adverse Drug Reactions
Neurological Adverse Events: Extrapyramidal Symptoms (EPS)
Extrapyramidal Symptoms (EPS) are a notable class of neurological adverse events associated with Alizapride, particularly at higher dosages. patsnap.come-lactancia.orgmims.com
EPS are drug-induced movement disorders that commonly occur with dopamine (B1211576) receptor blocking agents like Alizapride. patsnap.comverywellmind.comnih.gov These symptoms can include parkinsonism, dystonia, and akathisia. verywellmind.com
Manifestations :
Tremors : Involuntary rhythmic shaking of a body part. patsnap.comverywellmind.com
Dystonia : Sustained or repetitive muscle contractions resulting in twisting and repetitive movements or abnormal fixed postures. wikipedia.orgpatsnap.comverywellmind.comnih.gov Acute dystonic reactions are possible, even after a single dose. researchgate.net
Dyskinesia : Involuntary, repetitive movements, which can be temporary. wikipedia.org Late persistent dyskinesia may occur with prolonged treatment, especially in elderly patients. e-lactancia.org
Akathisia : Inner restlessness and an inability to sit still. verywellmind.comnih.govusk.ac.id
Parkinsonism : Symptoms resembling Parkinson's disease, such as tremors, rigid muscles, slow movement, and impaired postural reflexes. verywellmind.com
In one study, a single occurrence of severe extrapyramidal syndrome was reported. nih.gov Generally, these effects may disappear spontaneously and completely with treatment withdrawal. e-lactancia.org
Management : Management strategies for Alizapride-induced EPS typically involve dose reduction or discontinuation of the medication. e-lactancia.orgverywellmind.com Healthcare providers may also consider prescribing medications such as benzodiazepines and anticholinergics to help manage these side effects. verywellmind.com However, long-term prophylactic use of anticholinergics is generally not recommended due to potential peripheral and central adverse effects. nih.gov
The induction of EPS by Alizapride is directly linked to its primary mechanism of action as a dopamine D2 receptor antagonist. nih.govwikipedia.orgpatsnap.compatsnap.comverywellmind.com Alizapride crosses the blood-brain barrier and blocks D2 dopamine receptors in the central nervous system, particularly within the basal ganglia, which is crucial for motor control. wikipedia.orgpatsnap.comresearchgate.net This blockade disrupts the normal dopaminergic pathways, leading to the characteristic motor disorders observed as EPS. verywellmind.comresearchgate.net
Central Nervous System Side Effects: Drowsiness, Dizziness, Headache, Insomnia
Alizapride can cause various central nervous system (CNS) side effects. Common CNS side effects include drowsiness, dizziness, and headache. patsnap.compatsnap.come-lactancia.orgmims.compatsnap.com Drowsiness is one of the most commonly reported side effects. patsnap.com Insomnia has also been reported. e-lactancia.org These effects are often dose-dependent and may interfere with activities requiring alertness. patsnap.compatsnap.com
Cardiovascular Considerations: Orthostatic Hypotension
Orthostatic hypotension, characterized by a drop in blood pressure upon standing, is a possible cardiovascular side effect of Alizapride. nih.govresearchgate.net It has been reported as a symptomatic adverse event in some patients. nih.gov This effect may be related to Alizapride's alpha-blocking activity, similar to other dopamine antagonists. jnjmedicalconnect.com Caution is advised for patients with pre-existing cardiovascular disease or conditions predisposing them to hypotension. jnjmedicalconnect.com
Gastrointestinal Disturbances: Diarrhea, Meteorism
Gastrointestinal disturbances, such as diarrhea and meteorism (bloating or flatulence), have been reported with Alizapride use. e-lactancia.orgmims.comresearchgate.netpatsnap.com While some prokinetic agents can cause constipation, Alizapride can paradoxically lead to diarrhea. patsnap.com
Endocrine System Manifestations: Amenorrhea, Galactorrhea, Gynecomastia, Hyperprolactinemia
Alizapride, as a dopamine D2 receptor antagonist, can lead to hyperprolactinemia by blocking dopamine's tonic inhibitory effect on prolactin release from the anterior pituitary. e-lactancia.orgpsychiatryinvestigation.orgpsychopharmacologyinstitute.comjnjmedicalconnect.com Elevated prolactin levels can result in several endocrine manifestations:
Hyperprolactinemia : Increased serum prolactin levels. e-lactancia.orgpsychiatryinvestigation.orgpsychopharmacologyinstitute.comjnjmedicalconnect.com
Amenorrhea : Absence of menstruation in females. e-lactancia.orgmims.compsychiatryinvestigation.orgjnjmedicalconnect.com
Galactorrhea : Spontaneous flow of milk from the breast, unrelated to childbirth or nursing. e-lactancia.orgmims.compsychiatryinvestigation.orgjnjmedicalconnect.comnih.gov
Gynecomastia : Enlargement of breast tissue in males. e-lactancia.orgpsychiatryinvestigation.orgjnjmedicalconnect.comnih.gov
These endocrine side effects are generally associated with dopamine D2 receptor blockade and are common with antipsychotic agents that significantly elevate prolactin. psychiatryinvestigation.orgpsychopharmacologyinstitute.comjnjmedicalconnect.com
Table 1: Summary of Key Adverse Drug Reactions of Alizapride
| System Affected | Adverse Event | Manifestations/Notes |
| Neurological | Extrapyramidal Symptoms (EPS) | Tremors, Dystonia, Dyskinesia, Akathisia, Parkinsonism. Often dose-dependent. wikipedia.orgpatsnap.come-lactancia.orgmims.comverywellmind.com |
| Central Nervous System | Drowsiness | Commonly reported, may interfere with alertness. patsnap.compatsnap.come-lactancia.orgmims.compatsnap.com |
| Dizziness | Can range from mild to severe imbalance. patsnap.compatsnap.come-lactancia.orgmims.compatsnap.com | |
| Headache | Reported. patsnap.compatsnap.come-lactancia.orgmims.com | |
| Insomnia | Reported. e-lactancia.org | |
| Cardiovascular | Orthostatic Hypotension | Drop in blood pressure upon standing. nih.govresearchgate.net |
| Gastrointestinal | Diarrhea | Reported. e-lactancia.orgmims.comresearchgate.netpatsnap.com |
| Meteorism (Bloating/Flatulence) | Reported. e-lactancia.orgresearchgate.net | |
| Endocrine System | Hyperprolactinemia | Increased prolactin levels due to D2 receptor blockade. e-lactancia.orgpsychiatryinvestigation.orgpsychopharmacologyinstitute.comjnjmedicalconnect.com |
| Amenorrhea | Absence of menstruation. e-lactancia.orgmims.compsychiatryinvestigation.orgjnjmedicalconnect.com | |
| Galactorrhea | Spontaneous milk discharge from breasts. e-lactancia.orgmims.compsychiatryinvestigation.orgjnjmedicalconnect.comnih.gov | |
| Gynecomastia | Breast enlargement in males. e-lactancia.orgpsychiatryinvestigation.orgjnjmedicalconnect.comnih.gov |
Hypersensitivity and Allergic Reactions, Including Anaphylaxis
Alizapride is contraindicated in individuals with known hypersensitivity to the active substance or any of its excipients e-lactancia.orgpatsnap.com. Allergic reactions, including severe manifestations such as anaphylaxis, have been reported in association with Alizapride e-lactancia.org.
Monitoring for Neuroleptic Malignant Syndrome (NMS)
As with other neuroleptic medications, Alizapride carries a risk of inducing Neuroleptic Malignant Syndrome (NMS). NMS is a potentially life-threatening idiosyncratic reaction characterized by a constellation of symptoms including hyperthermia (high fever), extrapyramidal disorders (e.g., muscle rigidity, tremors, dyskinesia), instability of the neurovegetative system (e.g., irregular pulse or blood pressure, tachycardia, diaphoresis), and elevated creatine (B1669601) phosphokinase (CPK) levels e-lactancia.orgdrugs.com. Due to the serious nature of NMS, Alizapride must be used with caution, and treatment should be suspended if NMS becomes apparent, particularly in the event of fever, which can be an early symptom e-lactancia.org. Following recovery from NMS, the reintroduction of any antipsychotic agent, including Alizapride, should be carefully considered with close monitoring for recurrence drugs.com.
Safety Considerations in Specific Patient Subpopulations (e.g., Seizure Disorders, Gastrointestinal Obstruction, Renal Impairment)
Seizure Disorders: Alizapride is generally not recommended for epileptic patients or those with a history of seizure disorders, as benzamides, including Alizapride, may lower the epileptic threshold, potentially increasing the risk of seizures e-lactancia.orgpatsnap.com. Caution is advised when administering Alizapride to this subpopulation patsnap.com.
Gastrointestinal Obstruction: Alizapride is contraindicated in patients with conditions that predispose them to gastrointestinal perforation or hemorrhage, such as peptic ulcer disease or gastrointestinal obstruction patsnap.com. While Alizapride has prokinetic properties, its use in the presence of existing obstruction could mask a progressive ileus or gastric distention hres.ca.
Renal Impairment: The elimination of Alizapride occurs primarily through the kidneys, with a significant portion of the dose excreted unchanged in the urine drugfuture.come-lactancia.orgjodrugs.com. Therefore, in patients with severe kidney failure or renal impairment, a reduction in the dose of Alizapride is recommended to prevent accumulation and potential adverse effects e-lactancia.orgjodrugs.comwestmidspallcare.co.uk. The general principle of starting with lower doses and increasing intervals between doses applies to antiemetics in patients with renal impairment due to reduced clearance westmidspallcare.co.uk.
Pharmacological Interactions and Concomitant Therapies
Interactions with Central Nervous System Depressants (e.g., Benzodiazepines, Opioids, Alcohol)
The concomitant use of Alizapride with central nervous system (CNS) depressants, including benzodiazepines, opioids, and alcohol, can lead to an enhancement of sedative effects. Alizapride itself possesses CNS depressant properties, and its co-administration with other CNS depressants can potentiate these effects, resulting in increased drowsiness, dizziness, profound sedation, respiratory depression, coma, and potentially death. patsnap.come-lactancia.orgmedikamio.compillintrip.comdrugs.comaap.orgaap.orgcda-amc.camedicalnewstoday.com For instance, Alizapride has been shown to enhance the CNS depressant effects of quazepam, a benzodiazepine. drugs.com Similarly, when combined with opioids like oxycodone, Alizapride can increase CNS depressant effects. aap.orgaap.org Alcohol also significantly enhances the sedative effect of Alizapride, and its consumption is generally advised against during Alizapride treatment. e-lactancia.orgmedikamio.compillintrip.commims.com
Modulation by Cytochrome P450 Enzyme System Inhibitors (e.g., CYP2D6 Inhibitors)
The metabolism of Alizapride may be influenced by drugs that affect the cytochrome P450 (CYP) enzyme system, particularly inhibitors of the CYP2D6 isoenzyme. While specific detailed research findings on Alizapride's direct metabolism by CYP2D6 are limited in the provided context, it is generally understood that CYP2D6 inhibitors can alter the plasma levels and therapeutic effect of drugs metabolized by this pathway. patsnap.comfda.govnih.govnih.govwikipedia.org Examples of such inhibitors include certain antidepressants like fluoxetine (B1211875) and paroxetine, which are known strong inhibitors of CYP2D6. patsnap.comwikipedia.org Any alteration in Alizapride's metabolism due to CYP2D6 inhibition could lead to changes in its systemic exposure, potentially impacting its pharmacological activity.
Antagonism of Prokinetic Effects by Anticholinergic Agents
Alizapride exhibits prokinetic properties by enhancing gastrointestinal motility, primarily through its action on the enteric nervous system, where it facilitates acetylcholine (B1216132) release. patsnap.com However, the concomitant administration of anticholinergic drugs can counteract these prokinetic effects. patsnap.come-lactancia.orgpillintrip.com Anticholinergic agents diminish Alizapride's ability to enhance gastrointestinal motility, thereby reducing its therapeutic effectiveness in promoting peristalsis and gastric emptying. This interaction is particularly relevant for patients concurrently receiving medications with anticholinergic properties, such as anticholinergic bronchodilators for asthma or antimuscarinic agents for an overactive bladder. patsnap.com
Reciprocal Antagonism with Dopamine (B1211576) Agonists (e.g., Levodopa, Apomorphine (B128758), Bromocriptine)
Alizapride functions as a dopamine D2 receptor antagonist. patsnap.comdrugbank.comnih.govwikipedia.org Consequently, a reciprocal antagonism exists between Alizapride and dopamine agonists. This interaction means that Alizapride can decrease the therapeutic efficacy of dopamine agonists. e-lactancia.orgmedikamio.compillintrip.comdrugbank.com
Key examples of this reciprocal antagonism include:
Levodopa: Alizapride can reduce the therapeutic efficacy of Levodopa, a primary medication for Parkinson's disease. e-lactancia.orgmedikamio.compillintrip.comdrugbank.com
Apomorphine: The therapeutic efficacy of Apomorphine, another dopamine agonist, can be decreased when used in combination with Alizapride. drugbank.comgoodrx.comdrugbank.commayoclinic.org Studies in rats have shown that Alizapride, as a D2 receptor antagonist, can significantly antagonize the decrease in gastrointestinal transit elicited by apomorphine. nih.gov
Bromocriptine (B1667881): Similarly, the therapeutic efficacy of Bromocriptine, a dopamine D2 receptor agonist, can be diminished by Alizapride. drugbank.comaap.orgmedicaments.gouv.frdrugbank.com Research indicates that Alizapride can antagonize bromocriptine-induced decreases in gastrointestinal transit. nih.gov
Other dopamine agonists whose therapeutic efficacy may be decreased by Alizapride include Cabergoline, Deutetrabenazine, Dihydroergocornine, Dihydroergotamine, Dopexamine, Epicriptine, Ergoloid mesylate, Fenoldopam, Lisuride, Metergoline, Pergolide, Pramipexole, Quinagolide, Ropinirole, and Rotigotine. drugbank.com
Table 1: Reciprocal Antagonism between Alizapride and Dopamine Agonists
| Dopamine Agonist | Effect of Alizapride Co-administration |
| Levodopa | Decreased therapeutic efficacy due to reciprocal antagonism. e-lactancia.orgmedikamio.compillintrip.comdrugbank.com |
| Apomorphine | Decreased therapeutic efficacy; Alizapride antagonizes its effects. drugbank.comgoodrx.comdrugbank.commayoclinic.orgnih.gov |
| Bromocriptine | Decreased therapeutic efficacy; Alizapride antagonizes its effects. drugbank.comnih.govaap.orgmedicaments.gouv.frdrugbank.com |
| Cabergoline | Decreased therapeutic efficacy. drugbank.com |
| Pramipexole | Decreased therapeutic efficacy. drugbank.com |
| Ropinirole | Decreased therapeutic efficacy. medikamio.comdrugbank.com |
| Rotigotine | Decreased therapeutic efficacy. drugbank.com |
| Quinagolide | Decreased therapeutic efficacy. drugbank.com |
| Lisuride | Decreased therapeutic efficacy. drugbank.com |
| Pergolide | Decreased therapeutic efficacy. drugbank.com |
| Fenoldopam | Decreased therapeutic efficacy. drugbank.com |
Interactions with Digoxin (B3395198) and Antihypertensives
Alizapride's interactions extend to cardiac glycosides and antihypertensive agents.
Digoxin: Caution is advised when Alizapride is co-administered with Digoxin. Control of digoxinemia (monitoring digoxin plasma levels) is recommended in such cases. e-lactancia.org Pharmacokinetic studies in rats have demonstrated that simultaneous oral administration of Alizapride can modify Digoxin's pharmacokinetic parameters, including peak plasma concentration, elimination phase half-life, and bioavailability, depending on the dose level. researchgate.netnih.gov This suggests a need for careful monitoring to prevent potential alterations in Digoxin's therapeutic effects.
Antihypertensives: Concomitant use of Alizapride with antihypertensive medications may increase the risk of excessive blood pressure lowering. e-lactancia.orgmedikamio.com Although Alizapride's mechanism of action is primarily related to dopamine antagonism and prokinetic effects, cardiovascular disorders such as orthostatic hypotension have been observed, particularly with high doses of Alizapride. drugbank.com This potential for hypotension, especially orthostatic hypotension, underscores the need for caution when Alizapride is used alongside drugs intended to lower blood pressure.
Research Methodologies and Analytical Approaches in Alizapride Studies
In Vitro Experimental Designs
In vitro studies provide foundational insights into Alizapride's interactions at a molecular and cellular level, often serving as a precursor to more complex in vivo investigations.
Receptor binding assays are crucial for characterizing the affinity and selectivity of Alizapride for specific receptors. Alizapride functions as a dopamine (B1211576) D2 receptor antagonist. caymanchem.combertin-bioreagent.combertin-bioreagent.combiomol.comszabo-scandic.comglpbio.com Radioligand binding assays have determined its binding affinity (Ki) for dopamine D2 receptors to be in the range of 66-340 nM. caymanchem.combertin-bioreagent.combertin-bioreagent.combiomol.comszabo-scandic.comglpbio.combiocompare.combioscience.co.uk These studies have also shown that Alizapride exhibits selectivity for dopamine D2 receptors over α1-, α2-, and β-adrenergic receptors, with IC50 values greater than 10 µM for these adrenergic receptors. caymanchem.combertin-bioreagent.combertin-bioreagent.comszabo-scandic.combioscience.co.uk
Table 1: Alizapride Receptor Binding Affinity and Selectivity| Receptor Type | Binding Affinity (Ki) / Selectivity (IC50) | Reference |
| Dopamine D2 | 66-340 nM (Ki) | caymanchem.combertin-bioreagent.combertin-bioreagent.combiomol.comszabo-scandic.comglpbio.combiocompare.combioscience.co.uk |
| α1-adrenergic | >10 µM (IC50) | caymanchem.combertin-bioreagent.combertin-bioreagent.comszabo-scandic.combioscience.co.uk |
| α2-adrenergic | >10 µM (IC50) | caymanchem.combertin-bioreagent.combertin-bioreagent.comszabo-scandic.combioscience.co.uk |
| β-adrenergic | >10 µM (IC50) | caymanchem.combertin-bioreagent.combertin-bioreagent.comszabo-scandic.combioscience.co.uk |
| Metabolic Pathway | Identified Metabolite / Product | Analytical Method | Reference |
| Oxidative N-deallylation | Acrolein | LC-MS/MS | researchgate.netnih.govbocsci.com |
| Epoxidation | Epoxide metabolite | LC-MS/MS | researchgate.netnih.govbocsci.com |
| Adduct Formation | Adducts with nucleophilic thiols | LC-MS/MS | researchgate.netnih.govbocsci.com |
| General Metabolism | Ten characterized metabolites | LC-MS/MS | researchgate.netnih.gov |
Preclinical Animal Study Paradigms
Preclinical animal studies are essential for evaluating the pharmacological effects of Alizapride in living systems before human trials. Alizapride has been studied in various animal models, particularly for its antiemetic and prokinetic effects. In dogs, Alizapride has demonstrated significant effectiveness as an antagonist of apomorphine-induced emesis, showing three times greater potency than metoclopramide (B1676508) in this regard. nih.govulb.ac.benih.govdrugbank.com Animal studies have also shown that Alizapride can reduce decreases in gastrointestinal transit induced by dopamine, apomorphine (B128758), or bromocriptine (B1667881) in rats. caymanchem.combertin-bioreagent.combioscience.co.uk Furthermore, Alizapride has been observed to enhance gastrointestinal motility and facilitate food movement through the digestive system, improving gastric emptying in animal models. bocsci.com
Clinical Trial Designs
Clinical trials are critical for assessing the efficacy and safety of Alizapride in human subjects. Various rigorous designs are employed to ensure the reliability and validity of the findings.
Randomized Controlled Trials (RCTs) are a cornerstone of clinical research, involving the random assignment of participants to experimental or control groups to minimize bias and allow for statistical analysis of outcomes. gwu.eduwikipedia.org Alizapride has been evaluated in RCTs for its antiemetic activity, particularly in preventing nausea and vomiting associated with chemotherapy and postoperative conditions. nih.govulb.ac.bedrugbank.comwho.intresearchgate.netresearchgate.netresearchgate.netkarger.comnih.govkuleuven.be
Double-blind and crossover study methodologies are advanced clinical trial designs aimed at reducing bias and improving the precision of results. In a double-blind study, neither the participants nor the researchers know who is receiving the experimental treatment and who is receiving a placebo or alternative treatment. wikipedia.org Crossover studies involve each participant receiving all treatments in a sequence, often with a washout period between treatments, allowing participants to serve as their own controls. wikipedia.org
Alizapride has been investigated in randomized, double-blind, crossover studies. For example, a study in cancer patients receiving cisplatin (B142131) chemotherapy compared Alizapride plus dexamethasone (B1670325) with placebo plus dexamethasone in a double-blind, crossover design. nih.govulb.ac.bedrugbank.com Another double-blind comparison evaluated Alizapride against placebo in women undergoing soft tissue surgery under general anesthesia for the prevention of postoperative vomiting. researchgate.netkuleuven.be While Alizapride showed less retching or emesis than placebo, a significant incidence of postoperative vomiting remained in the Alizapride group. researchgate.netkuleuven.be Furthermore, a prospective randomized double-blind crossover study compared the antiemetic activity of high-dose intravenous Alizapride versus high-dose intravenous metoclopramide in cancer patients undergoing cisplatin chemotherapy. nih.gov
Compound Names and PubChem CIDs
Future Research Trajectories and Unanswered Questions in Alizapride Science
Optimization of Therapeutic Regimens: Dose-Finding and Scheduling Studies
Optimizing the therapeutic regimen of alizapride, particularly concerning dose and scheduling, remains a significant area for future investigation. Previous studies have explored escalating doses of alizapride in the context of chemotherapy-induced emesis, with some findings indicating no statistically significant difference in antiemetic efficacy across various dose levels tested mims.com. For instance, in a study involving 39 patients receiving cancer chemotherapy, complete control of emesis was achieved in a third of patients across dose levels ranging from 5 mg/kg/cycle up to 20 mg/kg/cycle, with no significant difference observed between these levels mims.com. Despite the low toxicity observed even at higher doses, further trials are needed to determine the optimal dose and schedule mims.com.
Some research has also suggested that higher doses of alizapride, such as 100 mg compared to 50 mg, showed no additional advantage in preventing morphine-induced pruritus, underscoring the need for more refined dose-finding studies for specific indications wikipedia.org. Conversely, other studies have indicated that the severity of side effects at certain doses (e.g., 4 mg/kg x 5) suggests that a dose reduction might be appropriate for future investigations wikidata.org. An open dose-ranging study in patients receiving strongly emetic chemotherapy reported side effects like hypotension, dizziness, and diarrhea at dose levels of 6 and 8 mg/kg x 5 nih.gov. Future research should aim to pinpoint the minimum effective dose that maximizes antiemetic efficacy while minimizing adverse events, potentially through randomized studies comparing alizapride with other antiemetics like metoclopramide (B1676508) for conditions such as cisplatin-induced emesis mims.com.
Exploration of Novel Combination Therapies for Enhanced Efficacy
The potential for enhanced efficacy through novel combination therapies represents a promising research direction for alizapride. Studies have already indicated that alizapride's therapeutic yield could be further improved when used in combination with other antiemetic drugs mims.com. For example, both alizapride and metoclopramide have demonstrated increased effectiveness when co-administered with steroids mims.com.
In-Depth Investigations into Mechanisms of Reactive Metabolite Formation and Clinical Significance
A critical area for future research involves in-depth investigations into the mechanisms of reactive metabolite formation and their clinical significance. The formation of reactive metabolites during drug metabolism is a major focus in drug development due to their recognized link with adverse drug effects wikipedia.orgwikipedia.orgmims.com.
Recent in vitro studies on alizapride's metabolism have revealed the formation of acrolein through oxidative N-deallylation wikipedia.orgwikipedia.orgmims.com. Additionally, an epoxide metabolite has been identified, suggesting its role as a putative structural alert wikipedia.orgmims.com. The reactivity of both acrolein and the epoxide generated during alizapride metabolism has been demonstrated by their ability to form adducts with nucleophilic thiols wikipedia.orgwikipedia.org. Notably, alizapride is reported as only the second drug, after cyclophosphamide (B585), known to generate acrolein during its metabolism wikipedia.orgwikipedia.org. This highlights the importance of further research to fully understand the clinical implications of these reactive metabolites, particularly in relation to potential drug-induced liver injury (DILI) and idiosyncratic adverse drug reactions wikipedia.orgpharmakb.com. Such investigations are crucial for designing safer drug candidates and improving safety profiles pharmakb.com.
Pharmacogenomic Studies to Predict Efficacy and Adverse Drug Reactions
Pharmacogenomic (PGx) studies represent a vital future research trajectory for alizapride. PGx explores how individual genetic variations influence drug response, encompassing aspects of efficacy, dose adjustment, and the occurrence of adverse drug reactions (ADRs) wikidata.orgfishersci.caguidetopharmacology.org. These genetic differences can account for a substantial portion (20–95%) of drug response variability guidetopharmacology.org.
While general pharmacogenomic research has expanded significantly, specific studies on alizapride in this context are needed. Understanding the genetic factors that predispose individuals to varying degrees of alizapride efficacy or susceptibility to ADRs could lead to more personalized and safer therapeutic strategies wikidata.orgfishersci.caguidetopharmacology.org. For instance, identifying genetic markers associated with the formation or detoxification of reactive metabolites (as discussed in Section 11.3) could allow for preemptive genotyping to predict individual risk profiles, thereby optimizing drug selection and dosing to maximize therapeutic benefit and minimize adverse outcomes guidetopharmacology.org.
Potential for Drug Repurposing in Non-Emetic Conditions
The potential for drug repurposing in non-emetic conditions is another promising area for alizapride research. Historically, the discovery of antiemetics has often involved serendipitous findings and the repurposing of drugs from other indications fishersci.ca. Alizapride, primarily known for its antiemetic properties, also exhibits prokinetic effects by enhancing gastrointestinal motility citeab.com.
This prokinetic action suggests potential applications beyond nausea and vomiting. For example, alizapride has been investigated for its role in preventing morphine-induced pruritus, demonstrating a potential utility in pain management side effects wikipedia.org. Further research could explore its efficacy in other gastrointestinal motility disorders, such as gastroparesis, where its prokinetic activity could be beneficial citeab.com. Investigating other potential targets or mechanisms of action beyond its primary dopamine (B1211576) D2 receptor antagonism could uncover novel therapeutic applications for alizapride in various non-emetic conditions fishersci.cafishersci.no.
Long-Term Safety and Efficacy in Chronic Disease Management
While alizapride is frequently used in acute settings, particularly for chemotherapy-induced or postoperative nausea and vomiting, its long-term safety and efficacy in chronic disease management warrant dedicated research. Many chronic conditions can involve persistent gastrointestinal symptoms, where a prokinetic and antiemetic agent like alizapride might offer symptomatic relief over extended periods.
Research on Alizapride Use in Underserved or Special Patient Populations (e.g., Geriatric, Hepatic Impairment)
Research focusing on alizapride use in underserved or special patient populations is essential to ensure equitable and safe pharmacotherapy.
Hepatic Impairment: Patients with hepatic impairment require careful consideration due to compromised drug metabolism and elimination. A notable characteristic of alizapride is its primary elimination via the kidneys, with limited reliance on liver metabolism mdwiki.org. This pharmacokinetic profile could be advantageous for patients with liver issues, potentially reducing the need for significant dose adjustments mdwiki.org. However, despite this characteristic, the safety and optimal dosing of alizapride in patients with hepatic impairment have not been fully established citeab.com. Dedicated hepatic impairment trials are necessary to formally assess pharmacokinetic changes and establish clear dosing guidelines for patients with varying degrees of liver dysfunction, ensuring both efficacy and safety in this special population uni.lunih.gov.
Q & A
Q. What are the key pharmacological mechanisms of alizapride, and how do they inform experimental design?
Alizapride acts as a dopamine D2 receptor antagonist (Ki = 66–340 nM) with selectivity over α1-, α2-, and β-adrenergic receptors (IC50s >10 µM) . For experimental design, researchers should prioritize assays that differentiate D2 receptor antagonism from off-target effects. Radioligand binding assays using brain tissue homogenates are recommended, with controls for adrenergic receptor activity. In vivo studies should use validated models, such as rats treated with dopamine agonists (e.g., bromocriptine) to assess gastrointestinal motility restoration .
Q. What are the solubility and stability considerations for alizapride in preclinical studies?
Alizapride hydrochloride is soluble in organic solvents (e.g., DMSO: 10 mg/mL; ethanol: 0.5 mg/mL) and aqueous buffers (e.g., PBS pH 7.2: 10 mg/mL) . Stock solutions in organic solvents must be diluted to ≤1% organic content in final biological assays to avoid solvent-induced artifacts. Aqueous solutions are stable for ≤24 hours at 4°C. For long-term storage, lyophilize aliquots at -20°C .
Q. How can researchers validate analytical methods for quantifying alizapride in biological matrices?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for plasma analysis, offering a linear range of 1–500 ng/mL and recovery rates >90% . For non-MS setups, conductometric methods (e.g., using ion-selective electrodes) achieve precision with RSD <2% in pharmaceutical formulations . Method validation should include stability testing under varying pH and temperature conditions .
Advanced Research Questions
Q. How do discrepancies in reported Ki values for alizapride’s D2 receptor binding impact dose-response studies?
The wide Ki range (66–340 nM) suggests variability in assay conditions, such as receptor source (e.g., rat vs. human striatal membranes) or ligand competition protocols . To reconcile this, researchers should standardize assay parameters (e.g., incubation time, buffer composition) and include reference antagonists (e.g., haloperidol) as internal controls. Dose-response curves in functional assays (e.g., cAMP inhibition) may provide more translational relevance than binding assays alone .
Q. What are the challenges in designing in vivo studies to assess alizapride’s antiemetic efficacy without confounding gastrointestinal effects?
Alizapride’s prokinetic action complicates isolation of its antiemetic effects. Researchers should employ double-blind crossover designs with selective antagonists (e.g., 5-HT3 receptor blockers) to differentiate mechanisms. Rodent models of postoperative nausea and vomiting (PONV) require surgical standardization (e.g., laparotomy duration) and validated emesis biomarkers (e.g., kaolin consumption in rats) .
Q. How can synthetic impurities in alizapride hydrochloride affect preclinical data interpretation?
Degradation products from synthesis (e.g., benztriazole derivatives) may exhibit off-target activity. Stability-indicating HPLC-UV methods can detect impurities at ≥0.1% concentrations . Researchers should batch-test compounds for purity (≥98%) and characterize degradation pathways (e.g., photolysis, hydrolysis) using accelerated stability protocols .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing contradictory data on alizapride’s receptor selectivity?
Meta-analytic techniques (e.g., random-effects models) can pool Ki values from disparate studies, weighted by sample size and assay precision . For in-house data, multivariate ANOVA is advised to account for covariates like ligand concentration and tissue preparation .
Q. How should researchers address ethical and practical challenges in human trials involving alizapride?
Clinical protocols must comply with FDA/EMA guidelines for antiemetic trials, including informed consent for vulnerable populations (e.g., postoperative patients). Stratified randomization by risk factors (e.g., opioid use) reduces confounding. Plasma sampling for pharmacokinetic analysis should align with alizapride’s Tmax (~1–2 hours) .
Data Reporting Standards
Q. What metadata is critical for reproducibility in alizapride research?
Include:
- Synthesis route (e.g., benztriazole coupling methods) .
- Solvent lot numbers and residual solvent levels in biological assays .
- Raw data for receptor binding assays (e.g., Bmax, Kd values) .
- Analytical validation parameters (e.g., LOD, LOQ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
